3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid
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Overview
Description
3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenylsulfonyl group, and an amino acid backbone[_{{{CITATION{{{_1{Buy 3-Cyclopropyl-2-3-[(4-fluorophenyl)sulfonylamino]propanoylamino ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluorophenylsulfonyl group. These groups are then coupled using specific reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may have applications in treating diseases such as inflammation, cancer, and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may also be leveraged in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropyl-2-[3-[(3-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid
3-Cyclopropyl-2-[3-[(2-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid
3-Cyclopropyl-2-[3-[(4-chlorophenyl)sulfonylamino]propanoylamino]propanoic acid
Uniqueness: 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid stands out due to its specific fluorophenylsulfonyl group, which imparts unique chemical and biological properties compared to its analogs. This distinct structure may lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-11-3-5-12(6-4-11)24(22,23)17-8-7-14(19)18-13(15(20)21)9-10-1-2-10/h3-6,10,13,17H,1-2,7-9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGITQPJDMUPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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